Amg-337

Vue d'ensemble

Description

AMG-337 is an oral, small molecule, ATP-competitive, highly selective inhibitor of the MET receptor . It is used in clinical studies for MET-targeted therapy . It significantly inhibits tumor growth and may also be effective on MET-amplified advanced solid tumors .

Molecular Structure Analysis

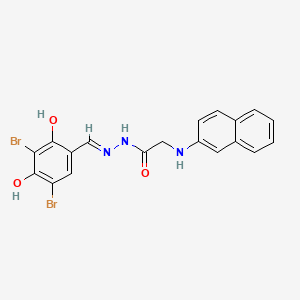

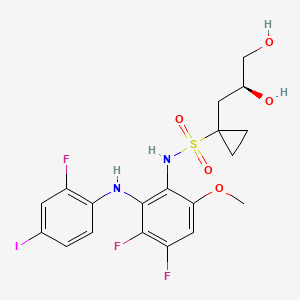

The molecular formula of AMG-337 is C23H22FN7O3 . A high-resolution crystal structure of AMG-337 bound to the kinase domain of MET reveals that AMG-337 binds to a well-defined, inactive conformation of the MET activation loop (A-loop) in a binding mode analogous to other selective MET kinase inhibitors .Chemical Reactions Analysis

AMG-337 inhibits the phosphorylation of MET and downstream effectors in MET-amplified cancer cell lines, resulting in an inhibition of MET-dependent cell proliferation and induction of apoptosis .Applications De Recherche Scientifique

Treatment of MET-Amplified Gastric/Gastroesophageal Junction/Esophageal Adenocarcinoma

AMG-337 has been used in a phase II study for the treatment of MET-amplified gastric/gastroesophageal junction/esophageal (G/GEJ/E) adenocarcinoma . The study showed that AMG-337 had antitumor activity in MET-amplified G/GEJ/E adenocarcinoma .

Treatment of Other MET-Amplified Solid Tumors

Apart from G/GEJ/E adenocarcinoma, AMG-337 has also been studied for its effects on other MET-amplified solid tumors . However, the study did not observe any responses in this cohort .

Inhibition of MET Kinase Activity

AMG-337 has been shown to inhibit MET kinase activity with an IC50 of less than 5nM . This indicates that AMG-337 is a potent inhibitor of MET kinase, which plays a crucial role in cell growth and survival.

Inhibition of HGF-Dependent MET Phosphorylation

In cellular assays, AMG-337 inhibited HGF-dependent MET phosphorylation with an IC50 of less than 10 nM . This suggests that AMG-337 can effectively inhibit the activation of MET, thereby potentially suppressing the growth of cancer cells.

Treatment of Hepatocellular Carcinoma

AMG-337 has been evaluated in preclinical models of hepatocellular carcinoma . The study found that AMG-337 exerted potent antiproliferative activity against certain hepatocellular carcinoma cell lines .

Targeting Tumors with a Dependence on HGF/MET Signaling

AMG-337 represents a promising therapeutic strategy for targeting tumors that have a dependence on HGF/MET signaling . This could potentially expand the range of cancers that can be treated with AMG-337.

Safety And Hazards

Orientations Futures

While AMG-337 has shown antitumor activity in MET-amplified gastric/gastroesophageal junction/esophageal adenocarcinoma, it did not show the same effect in MET-amplified non–small-cell lung cancer . The promising response rate observed in patients with heavily pretreated MET-amplified tumors warrants further investigation .

Propriétés

IUPAC Name |

6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN7O3/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16/h4-5,8-14H,6-7H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHXUGDWKAIASB-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amg-337 | |

CAS RN |

1173699-31-4 | |

| Record name | AMG-337 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173699314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-337 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15639 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMG-337 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08WG8S0L8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-](/img/structure/B612208.png)

![(R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B612209.png)

![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B612211.png)

![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)

![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)

![N-{7-Cyano-6-[4-Fluoro-3-({[3-(Trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-Benzothiazol-2-Yl}cyclopropanecarboxamide](/img/structure/B612219.png)

![3-(2-aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B612222.png)